5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
“5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine” is a compound that contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities . The ethoxyphenyl group attached to the thiadiazol ring could potentially influence the compound’s physical properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, being a heterocycle, could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The chemical reactions involving “5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine” would depend on its functional groups. The amine group could undergo reactions such as alkylation, acylation, and condensation . The thiadiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine” would be influenced by its functional groups and molecular structure. For instance, the presence of the ethoxy group could increase its lipophilicity, influencing its solubility and permeability .Scientific Research Applications
Anticancer and Antitubercular Agent
5-Phenyl-substituted 1,3,4-thiadiazole-2-amines, closely related to 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine, have shown significant in vitro antitumor activities against breast cancer and normal human cell lines. Compounds like N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine demonstrated higher inhibitory activities against the MDA-MB-231 cell line compared to the cisplatin control. In terms of antitubercular activity, some derivatives showed potency against mycobacterium smegmatis MC155, indicating their potential as antitubercular agents (D. Chandra Sekhar et al., 2019).
Corrosion Inhibitor
5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine and its derivatives have been studied for their role as corrosion inhibitors. For instance, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole was investigated as a corrosion inhibitor for mild steel in a hydrochloric acid medium, achieving a protection degree of approximately 98%. These compounds show potential as effective agents for protecting metals against corrosion in acidic environments (A. Attou et al., 2020).
Noncovalent Interactions Study
Studies on adamantane-1,3,4-thiadiazole hybrid derivatives, which include structures related to 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine, have been conducted to assess the nature of noncovalent interactions. These investigations provide insights into the molecular structure and interactions critical for designing new compounds with desired properties (A. El-Emam et al., 2020).
DNA Interactions
Compounds structurally related to 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine have been synthesized and tested for their DNA binding affinity. These studies help in understanding the interaction of such compounds with DNA, which is vital for the development of new drugs and understanding their mechanism of action (N. Shivakumara & P. Murali Krishna, 2020).
Synthesis of Novel Compounds
Research has also been focused on synthesizing novel compounds utilizing 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine as a precursor. For example, new metal complexes of this compound have been synthesized and characterized, offering insights into the development of new materials with potential applications in various fields (Ahmed A. Hussain Al-Amiery et al., 2009).
Future Directions
properties
IUPAC Name |
5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-14-8-5-3-7(4-6-8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWTVHRMEPWMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.